molecular formula C7H11N3O3 B1271005 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 56075-76-4

6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1271005
CAS No.: 56075-76-4
M. Wt: 185.18 g/mol
InChI Key: YZEWEIJSLLACIN-UHFFFAOYSA-N
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Description

6-Amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Scientific Research Applications

6-Amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

  • 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
  • 6-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione
  • 6-Amino-1-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione

Comparison: Compared to its analogs, 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxyethyl group. This functional group can influence the compound’s solubility, reactivity, and biological activity. For instance, the methoxyethyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in certain biological assays.

Properties

IUPAC Name

6-amino-1-(2-methoxyethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-13-3-2-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEWEIJSLLACIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364683
Record name 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56075-76-4
Record name 6-Amino-1-(2-methoxyethyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56075-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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